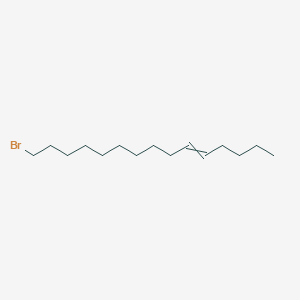![molecular formula C16H14O B14366902 ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone CAS No. 93301-48-5](/img/structure/B14366902.png)
([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is an organic compound that features a biphenyl group attached to a cyclopropylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone typically involves the formation of the cyclopropylmethanone group followed by its attachment to the biphenyl structure. One common method for synthesizing cyclopropanes is through the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be employed to generate cyclopropyl groups from alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes or receptors. The biphenyl moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the biphenyl group.
Biphenylmethanone: Contains the biphenyl group but lacks the cyclopropyl moiety.
Cyclopropylphenylmethanone: Contains a single phenyl group instead of a biphenyl group.
Uniqueness
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is unique due to the combination of the biphenyl and cyclopropylmethanone groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
93301-48-5 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
cyclopropyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c17-16(13-10-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Clé InChI |
XGOIQEMMNNIPQV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


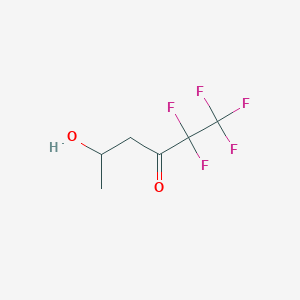

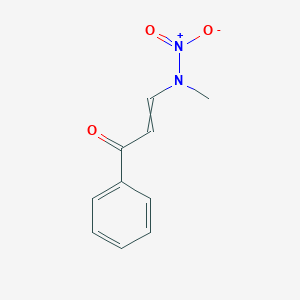
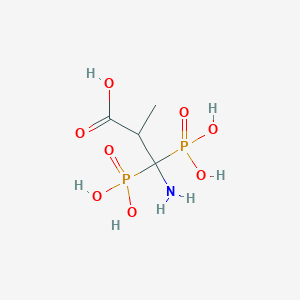
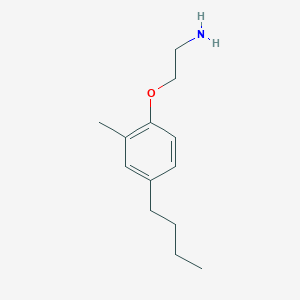
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
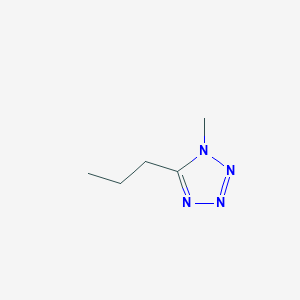

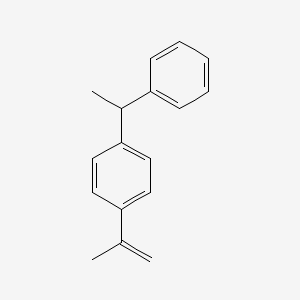
![2-Pentyn-1-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14366872.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

